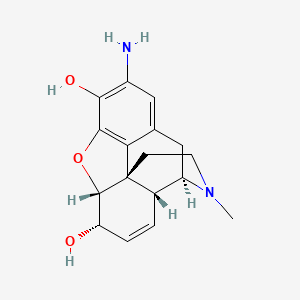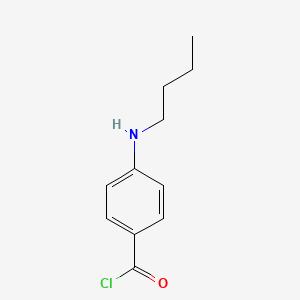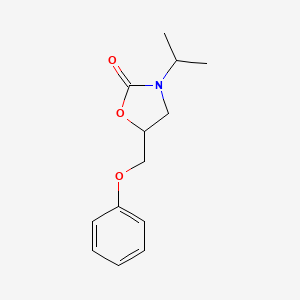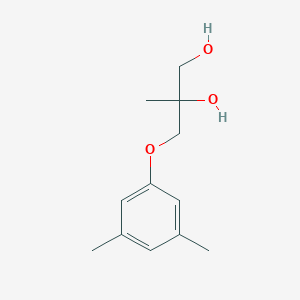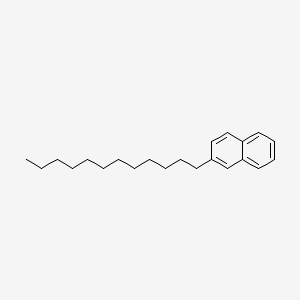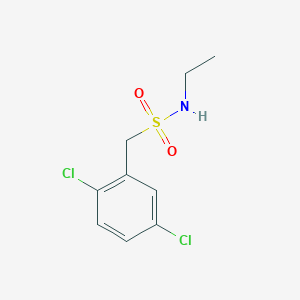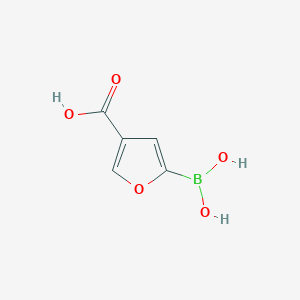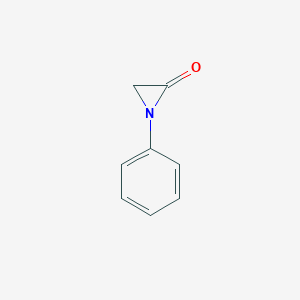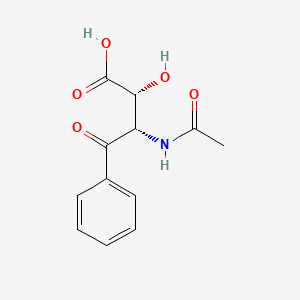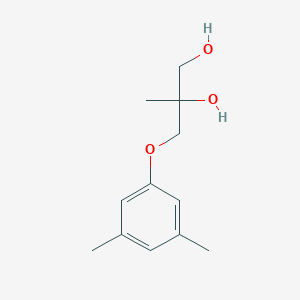
3-(3,5-Dimethylphenoxy)-2-methylpropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then subjected to a ring-opening reaction with methanol to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
- 2-(3,5-Dimethylphenoxy)-N,N-dimethylacetamide
Uniqueness
2-Methyl-3-(3,5-dimethylphenoxy)-1,2-propanediol is unique due to its specific structural features, such as the presence of both hydroxyl and phenoxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it versatile for different applications.
Propiedades
Número CAS |
6594-43-0 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenoxy)-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C12H18O3/c1-9-4-10(2)6-11(5-9)15-8-12(3,14)7-13/h4-6,13-14H,7-8H2,1-3H3 |
Clave InChI |
FQNXWYNWKZQFCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(C)(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


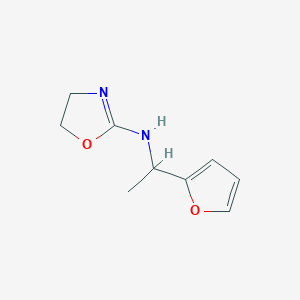
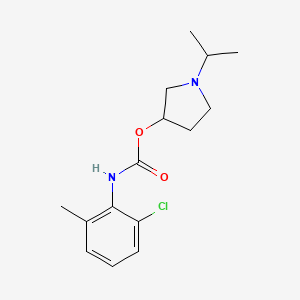
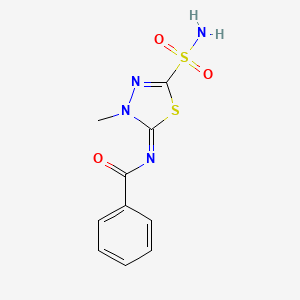
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
